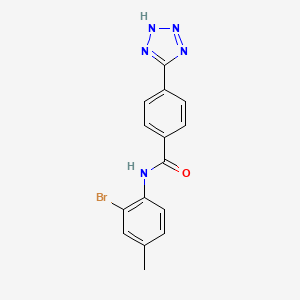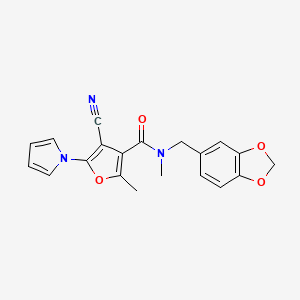![molecular formula C15H24N2O5S B7680661 N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide, also known as DMSA-PEt, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to have antioxidant properties, which may contribute to its overall therapeutic potential.
実験室実験の利点と制限
One advantage of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in lab experiments is its wide range of potential applications. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are many potential future directions for research on N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide. One area of interest is the development of more efficient synthesis methods that could make N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide more readily available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in human clinical trials.
合成法
The synthesis of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroacetate to form 2-ethoxy-N-ethylacetanilide. This intermediate is then reacted with diethyl sulfite to form N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-ethoxyacetamide, which is subsequently converted to N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide through a series of additional reactions.
科学的研究の応用
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis. Finally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been studied for its potential neuroprotective effects, with some research suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
特性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(6-2)23(19,20)12-8-9-14(22-7-3)13(10-12)16-15(18)11-21-4/h8-10H,5-7,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXFBLBGISUFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)
![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)

![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)